molecular formula C7H9BrCl2N4 B15299508 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride

6-bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride

Cat. No.: B15299508
M. Wt: 299.98 g/mol
InChI Key: QRFJOBXBMBNADE-UHFFFAOYSA-N
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Description

6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride is a chemical compound with the molecular formula C7H8BrN3·2HCl. It is a derivative of imidazo[4,5-b]pyridine, a class of heterocyclic compounds known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride typically involves the bromination of 3-methylimidazo[4,5-b]pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction conditions often include room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with cellular receptors, leading to the activation or inhibition of signaling pathways. These interactions result in various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3H-imidazo[4,5-b]pyridine
  • 3-Methyl-3H-imidazo[4,5-b]pyridine
  • 3-Bromoindazole
  • 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol

Uniqueness

6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methyl groups on the imidazo[4,5-b]pyridine scaffold enhances its reactivity and potential for diverse chemical modifications. This uniqueness makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C7H9BrCl2N4

Molecular Weight

299.98 g/mol

IUPAC Name

6-bromo-3-methylimidazo[4,5-b]pyridin-2-amine;dihydrochloride

InChI

InChI=1S/C7H7BrN4.2ClH/c1-12-6-5(11-7(12)9)2-4(8)3-10-6;;/h2-3H,1H3,(H2,9,11);2*1H

InChI Key

QRFJOBXBMBNADE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=N2)Br)N=C1N.Cl.Cl

Origin of Product

United States

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